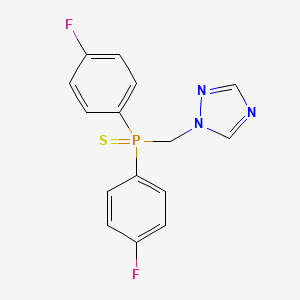
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- typically involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . This method is favored due to its efficiency in forming the triazole ring. Additionally, microwave irradiation has been employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often utilizes the Einhorn–Brunner reaction or the Pellizzari reaction . These methods are scalable and provide high yields, making them suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- involves the inhibition of specific enzymes or pathways. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-1,2,4-Triazole
- 4H-1,2,4-Triazole
- s-Triazole
- 1,2,4-1H-Triazole
- CGA-71019
- Pyrrodiazole
Uniqueness
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is unique due to the presence of the bis(4-fluorophenyl)phosphinothioyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it more effective in certain applications compared to other triazole derivatives.
Propiedades
Número CAS |
105609-53-8 |
|---|---|
Fórmula molecular |
C15H12F2N3PS |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl)-sulfanylidene-(1,2,4-triazol-1-ylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C15H12F2N3PS/c16-12-1-5-14(6-2-12)21(22,11-20-10-18-9-19-20)15-7-3-13(17)4-8-15/h1-10H,11H2 |
Clave InChI |
KCPVWEYRCCBQDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)P(=S)(CN2C=NC=N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
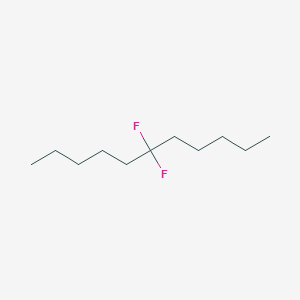

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
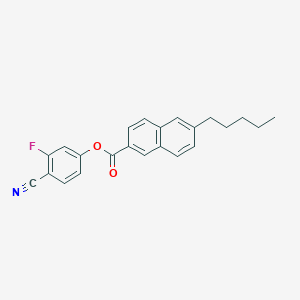

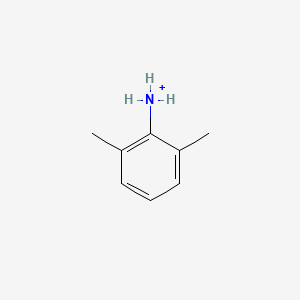
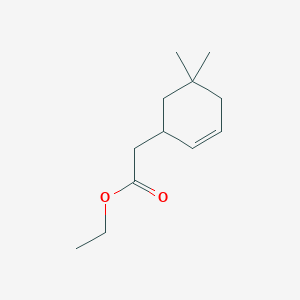

![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)

